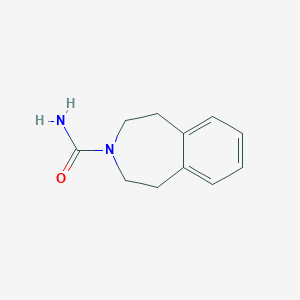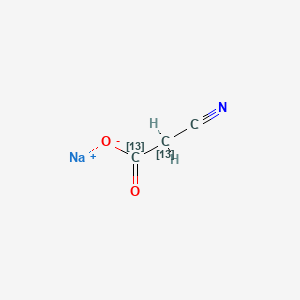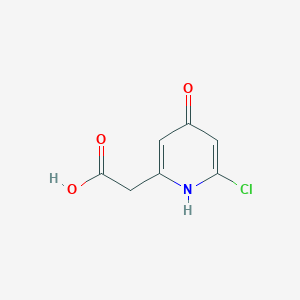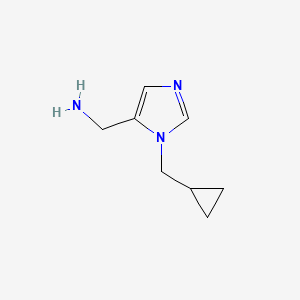
(1-(Cyclopropylmethyl)-1H-imidazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Cyclopropylmethyl)-1H-imidazol-5-yl)methanamine is a compound that features a cyclopropylmethyl group attached to an imidazole ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopropylmethyl)-1H-imidazol-5-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Grignard reaction, where cyclopropylmethyl magnesium bromide reacts with an appropriate imidazole derivative.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Cyclopropylmethyl)-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted imidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-(Cyclopropylmethyl)-1H-imidazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(Cyclopropylmethyl)-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(Cyclopropylmethyl)-1H-imidazol-2-yl)methanamine
- (1-(Cyclopropylmethyl)-1H-imidazol-4-yl)methanamine
- (1-(Cyclopropylmethyl)-1H-imidazol-3-yl)methanamine
Uniqueness
(1-(Cyclopropylmethyl)-1H-imidazol-5-yl)methanamine is unique due to the specific position of the methanamine group on the imidazole ring, which can influence its chemical reactivity and biological activity. The cyclopropylmethyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
[3-(cyclopropylmethyl)imidazol-4-yl]methanamine |
InChI |
InChI=1S/C8H13N3/c9-3-8-4-10-6-11(8)5-7-1-2-7/h4,6-7H,1-3,5,9H2 |
Clave InChI |
CQRSIPIGAWWTCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C=NC=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



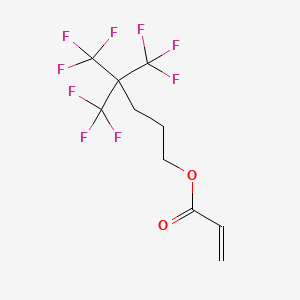
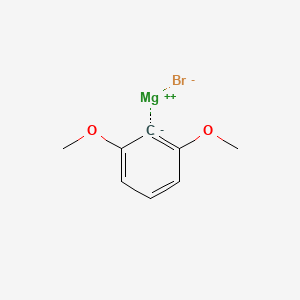
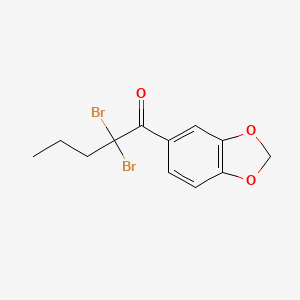

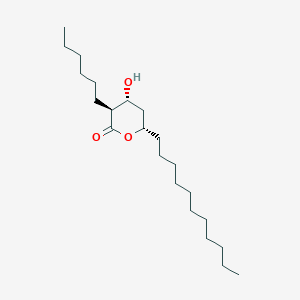


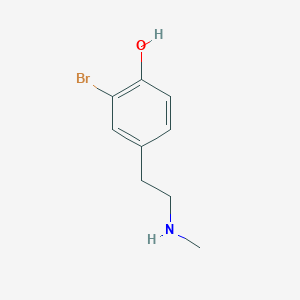
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)
